N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide
Overview
Description
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with acetyl and methoxyphenoxy groups. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-acetylphenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide linkage.
Introduction of the Methoxyphenoxy Group: The next step involves the nucleophilic substitution reaction where the sulfonamide intermediate reacts with 2-methoxyphenol in the presence of a suitable catalyst like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the acetyl and methoxyphenoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-(2-hydroxyphenoxy)benzenesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and reach its targets.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-15(23)16-7-9-17(10-8-16)22-28(24,25)19-13-11-18(12-14-19)27-21-6-4-3-5-20(21)26-2/h3-14,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBOCSBYMXDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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